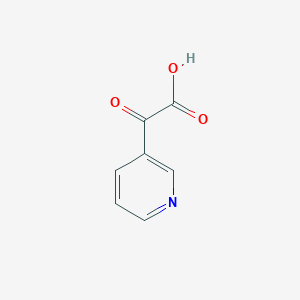

2-Oxo-2-(pyridin-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSRKIHKRQXLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543498 | |

| Record name | Oxo(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39684-37-2 | |

| Record name | Oxo(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxo(3-pyridinyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Oxo 2 Pyridin 3 Yl Acetic Acid

Decarboxylative Reactions and Pathways

The decarboxylation of 2-Oxo-2-(pyridin-3-yl)acetic acid, an α-keto acid, is a key transformation that allows for the generation of reactive acyl radical intermediates. These intermediates are pivotal in forming new carbon-carbon bonds.

Oxidative Decarboxylation Mechanisms

The oxidative decarboxylation of α-keto acids like this compound is a process where the carboxyl group is removed as carbon dioxide through an oxidative step. wikipedia.orgnih.gov This transformation can be initiated by photocatalytic or chemical means, often involving a single-electron transfer (SET) mechanism. rsc.org In a typical photocatalytic cycle, a photoredox catalyst, upon excitation by light, facilitates the oxidation of the α-keto acid. This leads to the formation of a carboxyl radical which rapidly loses CO2 to generate a pyridin-3-yl-acyl radical. rsc.org

The general mechanism involves the following steps:

Formation of the radical anion: The α-keto acid undergoes a single electron transfer from a photocatalyst or a metal complex.

Decarboxylation: The resulting radical anion spontaneously loses a molecule of carbon dioxide.

Formation of the acyl radical: This decarboxylation step yields a highly reactive acyl radical. rsc.org

In biological systems, the enzymatic decarboxylation of α-keto acids is often facilitated by the cofactor thiamine (B1217682) pyrophosphate (TPP), which attacks the carbonyl carbon. nih.gov This process is central to metabolic pathways like the conversion of pyruvate (B1213749). acs.org

Decarboxylative Coupling Reactions (e.g., C-3 Functionalization of Imidazo[1,2-a]pyridines)

The acyl radicals generated from the decarboxylation of this compound are valuable for forming new C-C bonds. A notable application is in the functionalization of heterocyclic compounds. For instance, in a dual catalytic system involving a chromium catalyst and a photoredox catalyst, α-oxo acids can couple with benzylic pyridinium (B92312) salts to synthesize ketones under mild conditions. rsc.org

This protocol highlights the broad applicability of using α-oxo acids as acyl radical precursors. The reaction proceeds via the photocatalytic generation of the acyl radical, which then engages in a chromium-catalyzed cross-coupling with a radical partner, such as one generated from a pyridinium salt. rsc.org While direct examples for the C-3 functionalization of imidazo[1,2-a]pyridines using this compound specifically are not detailed, the established reactivity of acyl radicals from α-keto acids provides a clear pathway for such transformations. The general strategy involves the radical addition of the pyridin-3-yl-acyl radical to the electron-rich imidazo[1,2-a]pyridine (B132010) ring system, followed by an oxidative rearomatization step to yield the C-3 acylated product.

Table 1: Conditions for Photocatalytic Decarboxylative Coupling

| Component | Role | Example Reagent |

| α-Oxo Acid | Acyl Radical Precursor | This compound |

| Coupling Partner | Radical Precursor | Benzylic Pyridinium Salts |

| Photocatalyst | SET Agent | Iridium or Ruthenium complexes |

| Metal Catalyst | Cross-Coupling | Chromium Salt (e.g., CrCl2) |

| Base | Additive | Organic or Inorganic Base |

| Solvent | Medium | Anhydrous CH3CN |

Carbonyl Reactivity and Condensation Reactions

The presence of an α-keto moiety makes this compound susceptible to reactions at the carbonyl carbon.

Nucleophilic Additions to the α-Keto Moiety

The electrophilic carbonyl carbon of the keto group in this compound is a prime target for nucleophilic attack. This reaction leads to the formation of an α-hydroxy acid derivative. A variety of nucleophiles can be employed, including organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), as well as enolates and other carbon nucleophiles. The addition of such nucleophiles results in the formation of a new carbon-carbon bond and a tertiary alcohol.

For example, the reaction with a Grignard reagent would proceed through the attack of the carbanionic carbon of the Grignard reagent on the electrophilic keto-carbon, followed by an aqueous workup to protonate the resulting alkoxide, yielding a 2-hydroxy-2-substituted-(pyridin-3-yl)acetic acid.

Dehydration Reactions of Related α-Hydroxy Ketone Intermediates

The α-hydroxy ketone intermediates formed from nucleophilic addition are often precursors to α,β-unsaturated carbonyl compounds through dehydration. The tertiary alcohol of the 2-hydroxy-2-substituted-(pyridin-3-yl)acetic acid intermediate can be eliminated as a water molecule, typically under acidic or basic catalysis at elevated temperatures. google.com This elimination reaction introduces a double bond into the molecule, conjugated with the carbonyl group of the carboxylic acid (or its ester derivative). The process for dehydrating 3-hydroxypropionic acid to acrylic acid, for instance, can be catalyzed by both acids (like phosphoric acid) and bases (like tertiary amines) in the liquid phase at temperatures between 150 to 250 °C. google.com This general principle applies to the more complex α-hydroxy acids derived from this compound.

Carboxylic Acid Functionalization

The carboxylic acid group of this compound can undergo a range of traditional transformations to produce various derivatives, such as esters and amides.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The corresponding ethyl ester, ethyl 2-oxo-2-(pyridin-3-yl)acetate, is a known compound. sigmaaldrich.com

Amide Formation: Amide synthesis requires activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride or oxalyl chloride to form an acyl chloride intermediate. escholarship.orggoogle.com Alternatively, peptide coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct condensation of the carboxylic acid with an amine to form the corresponding amide bond under milder conditions. researchgate.net The synthesis of various amides from related 2-oxo-acetic acid derivatives has been reported, demonstrating the wide applicability of this reaction. google.comnih.gov

Esterification and Amidation Strategies

This compound, as a carboxylic acid, readily undergoes esterification and amidation reactions, which are fundamental transformations for creating a diverse range of derivatives. The presence of the α-keto group and the pyridine (B92270) ring influences the reactivity and the conditions required for these transformations.

Esterification: The conversion of this compound to its corresponding esters, such as ethyl 2-oxo-2-(pyridin-3-yl)acetate, is a common synthetic step. sigmaaldrich.com This transformation is typically achieved through standard acid-catalyzed esterification with the appropriate alcohol or by conversion to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. The resulting esters are valuable intermediates in organic synthesis.

Amidation: The synthesis of amides from this compound is a key strategy for producing compounds with potential biological activity. google.com This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent or by first converting the acid to its acyl chloride. For instance, a series of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net This highlights the utility of amidation in medicinal chemistry research.

| Reagent | Product Type | Reference |

| Ethanol/Acid Catalyst | Ester | sigmaaldrich.com |

| Amine/Coupling Agent | Amide | google.comresearchgate.net |

Conversion to Acyl Chlorides

The transformation of this compound into its acyl chloride, 2-oxo-2-(pyridin-3-yl)acetyl chloride, is a crucial step for enhancing its reactivity towards nucleophiles. Acyl chlorides are highly reactive intermediates that readily participate in acylation reactions.

Standard chlorinating agents are employed for this conversion. The reaction of the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively yields the corresponding acyl chloride. evitachem.com These methods are widely used for the synthesis of acyl chlorides from carboxylic acids. The resulting 2-oxo-2-(pyridin-3-yl)acetyl chloride can then be used in a variety of subsequent reactions, including the synthesis of esters and amides under milder conditions than direct condensation. smolecule.com

| Chlorinating Agent | Product | Reference |

| Thionyl chloride (SOCl₂) | 2-oxo-2-(pyridin-3-yl)acetyl chloride | evitachem.com |

| Oxalyl chloride ((COCl)₂) | 2-oxo-2-(pyridin-3-yl)acetyl chloride | evitachem.com |

Heterocycle Formation and Ring Transformations Initiated by this compound

The unique structure of this compound, containing both a carboxylic acid and a keto group, makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly fused pyridine derivatives.

This compound and its derivatives can undergo cyclization reactions to form fused pyridine ring systems. One notable example is the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids. researchgate.net This transformation involves the acylation of 2-aminopyridines with derivatives of this compound, followed by an intramolecular cyclization. These reactions provide a pathway to complex heterocyclic scaffolds that are of interest in medicinal chemistry. The reaction of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives further illustrates the utility of this class of compounds in building fused systems. mdpi.com

Intramolecular Michael addition is a key ring-forming strategy that can be initiated by derivatives of this compound. organicreactions.org In these reactions, a nucleophile within the molecule adds to an α,β-unsaturated system, leading to the formation of a cyclic product. For example, the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids proceeds through an initial acylation followed by an intramolecular Michael addition. researchgate.net The general principles of intramolecular Michael additions, which can occur under both acidic and basic conditions, are well-established and provide a powerful tool for the construction of carbo- and heterocyclic rings. organicreactions.orgumich.edu

| Reaction Type | Resulting System | Key Step | Reference |

| Cyclization | Fused Pyridine | Acylation, Intramolecular Cyclization | researchgate.netmdpi.com |

| Intramolecular Michael Addition | Heterocyclic Ring | Nucleophilic addition to an unsaturated system | researchgate.netorganicreactions.org |

Proposed Reaction Mechanisms for this compound Transformations

The transformations of this compound are governed by well-understood reaction mechanisms.

The esterification process typically follows an acid-catalyzed nucleophilic acyl substitution mechanism. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester.

Amidation reactions, when using coupling agents, proceed through the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine. Alternatively, conversion to the acyl chloride provides a highly electrophilic carbonyl carbon that readily reacts with the amine nucleophile.

The mechanism of intramolecular Michael addition involves the formation of a nucleophile within the molecule, often a carbanion or a heteroatom-centered nucleophile, which then adds to the β-carbon of a conjugated system in a 1,4-addition fashion. wikipedia.org This is a key step in the formation of various cyclic structures from derivatives of this compound. researchgate.net

In cyclization reactions leading to fused systems , the mechanism often involves an initial intermolecular reaction, such as acylation, to link the pyridine precursor to another molecule. This is followed by an intramolecular cyclization step, which can be a nucleophilic attack on a carbonyl group or a Michael-type addition, to form the fused ring system. researchgate.netcaltech.edu The exact mechanistic pathway can be influenced by the specific reactants and reaction conditions.

Role of 2 Oxo 2 Pyridin 3 Yl Acetic Acid in Contemporary Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The dual functionality of 2-Oxo-2-(pyridin-3-yl)acetic acid, possessing both an electrophilic keto group and a nucleophilic/acidic carboxylic acid, allows it to participate in a variety of chemical transformations. This reactivity is particularly well-suited for multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product.

One of the most notable applications of α-keto acids is in the Passerini reaction. wikipedia.org This three-component reaction typically involves a carboxylic acid, a carbonyl compound (like a ketone or aldehyde), and an isocyanide to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for this reaction as it contains both the carboxylic acid and the ketone functionalities. This allows it to react with an isocyanide to generate a complex α-acyloxy amide scaffold bearing a pyridinyl moiety in a single, atom-economical step. The products of such reactions are often complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

The general scheme for a Passerini reaction involving an α-keto acid is shown below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| α-Keto Acid | Aldehyde/Ketone | Isocyanide | α-Acyloxy Amide |

In the case of this compound, it can serve as the keto-acid component, reacting with various isocyanides and carbonyl compounds to build intricate molecular frameworks.

Applications in the Synthesis of Heterocyclic Scaffolds

While direct, documented evidence for the use of this compound in the synthesis of imidazo[1,2-a]pyridines and pyrrolopyridinones is not extensively reported in readily available literature, its structural motifs are key components in the synthesis of a wide range of heterocyclic compounds. The pyridine (B92270) and α-keto acid moieties are common precursors for various nitrogen-containing heterocycles.

For instance, the synthesis of thiazole (B1198619) derivatives, another important class of heterocyclic compounds with significant biological activity, often involves reactions with α-bromocarbonyl compounds. nih.gov The α-keto group in this compound can be readily transformed into a reactive handle, such as an α-halo-ketone, which can then undergo cyclization with thioamides or thioureas to form thiazole rings.

Similarly, the synthesis of pyrrolidinones and other related lactams can be achieved from precursors containing amino and carboxylic acid functionalities. nih.gov Through chemical manipulation, the keto and carboxylic acid groups of this compound can be converted into the necessary functional groups for the construction of such heterocyclic rings.

Precursor in the Generation of Chemically Diverse Compound Libraries

The utility of this compound in multicomponent reactions like the Passerini and Ugi reactions makes it an excellent starting material for the generation of chemically diverse compound libraries. wikipedia.orgwalisongo.ac.id Combinatorial chemistry and diversity-oriented synthesis are powerful tools in drug discovery, allowing for the rapid synthesis of large numbers of related compounds for biological screening. rsc.org

The Passerini reaction, for example, allows for the introduction of three points of diversity in the final product: the α-keto acid, the carbonyl compound, and the isocyanide. wikipedia.org By using this compound as the constant keto-acid core and varying the other two components, a large library of structurally diverse α-acyloxy amides with a conserved pyridinyl motif can be generated. This approach is highly efficient for exploring the chemical space around a particular pharmacophore.

The general approach to building a compound library using a multicomponent reaction with this compound is outlined below:

| Core Scaffold | Variable Component 1 | Variable Component 2 | Resulting Library |

| This compound | Library of Aldehydes/Ketones | Library of Isocyanides | Diverse α-Acyloxy Amides |

Contributions to the Synthesis of Motifs found in Biologically Relevant Molecules

The structural motifs present in this compound and its derivatives are found in a wide range of biologically active molecules. α-Keto acids are essential organic acids with broad applications in pharmaceuticals and chemical synthesis. nih.gov

The products of the Passerini reaction, α-acyloxy amides, are known to be important motifs in medicinal chemistry and have been used in the synthesis of anti-cancer drugs and other pharmaceuticals. wikipedia.org The incorporation of the pyridinyl group from this compound into these structures can further enhance their biological activity, as the pyridine ring is a common feature in many approved drugs.

Furthermore, α-keto acids are valuable precursors for the synthesis of chiral α-amino acids and their derivatives, which are fundamental components of peptides and proteins and are of significant biological relevance. acs.orgacs.org For example, the asymmetric synthesis of chiral α-amino δ-hydroxy acid derivatives, which are biologically important, has been achieved using ketoimine esters derived from α-keto acids. acs.orgacs.org The versatility of the α-keto acid functionality allows for its conversion into a variety of other functional groups, making it a key strategic element in the synthesis of complex, biologically active molecules.

Computational and Theoretical Studies on 2 Oxo 2 Pyridin 3 Yl Acetic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 2-oxo-2-(pyridin-3-yl)acetic acid. DFT methods are widely used for modeling metal complexes and have shown good agreement with experimental data. nih.gov

Researchers utilize DFT to perform full geometry optimizations, which determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with appropriate basis sets (e.g., 6-31G(d) for non-metal atoms) to solve the Schrödinger equation approximately. nih.gov The stability of the optimized structure is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. nih.gov For a derivative, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, the ground state energy was calculated to be -1008.69854 atomic units (a.u.). nih.gov Such calculations provide a precise foundation for understanding the molecule's intrinsic properties.

Table 1: Example Parameters for DFT Calculations

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | An exchange-correlation functional that approximates electron correlation. nih.gov |

| Basis Set | 6-31G(d) | A set of mathematical functions used to build the molecular orbitals. nih.gov |

| Software | Gaussian 09 | A common software package for performing quantum chemical calculations. nih.gov |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, these models provide crucial visualization of its three-dimensional shape. ncert.nic.in The molecule's flexibility, primarily due to rotation around single bonds, means it can exist in numerous conformations (rotamers). unimib.it

Conformational analysis is performed to identify the low-energy conformers that are most likely to exist at room temperature. unimib.it This involves systematically rotating the rotatable bonds—such as the C-C bond between the carbonyl and carboxyl groups and the C-C bond connecting the keto-acid moiety to the pyridine (B92270) ring—and calculating the energy of each resulting geometry. The analysis helps in understanding how the molecule might interact with other molecules, such as biological receptors. For derivatives like (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, molecular conformations in solution have been discussed based on 1H NMR spectral data and X-ray crystallography. researchgate.net Furthermore, molecular docking, a key molecular modeling technique, has been used to study how related acetamide (B32628) derivatives bind to enzymes like α-glucosidase, providing insights into their inhibitory potential. researchgate.net

Table 2: Common Molecular Models

| Model Type | Description | Application |

|---|---|---|

| Ball-and-Stick | Shows both atoms (as spheres) and bonds (as sticks). ncert.nic.in | Visualizing connectivity and basic spatial arrangement. |

| Space-Filling | Represents the volume occupied by each atom. ncert.nic.in | Understanding steric hindrance and intermolecular interactions. |

| Framework | Emphasizes the pattern of bonds, ignoring atomic size. ncert.nic.in | Highlighting the structural backbone of the molecule. |

Theoretical Mechanistic Elucidations of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. Theoretical mechanistic studies can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers. This provides a detailed picture of how reactants are converted into products.

For example, in reactions involving related heterocyclic systems, computational methods have been used to explore potential mechanisms. Studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides proposed mechanisms such as oxidative dimerization and single electron transfer (SET) pathways. acs.org In other cases, simulations using methods like MOPAC-PM6 have been employed to explain the competition between different reaction pathways. researchgate.net DFT calculations are also a cornerstone for investigating reaction mechanisms, such as 1,3-dipolar cycloadditions, by comparing the energy profiles of different potential routes. unimib.it These theoretical investigations can clarify ambiguous experimental results and guide the design of new synthetic strategies.

Prediction of Electronic Properties and Reactivity Parameters

Quantum chemical calculations can predict a variety of electronic properties that govern the reactivity of this compound. These parameters help explain where and how the molecule is likely to react. Key properties include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 3: Key Predicted Electronic Properties and Their Significance

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to act as an electron donor. |

| LUMO Energy | Indicates the molecule's ability to act as an electron acceptor. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. ncert.nic.in |

| Electrostatic Potential | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Computational Screening for Reaction Optimization

Before significant resources are invested in laboratory experiments, computational screening can be used to predict the optimal conditions for a chemical reaction. This involves systematically modeling the reaction under various theoretical conditions, such as with different catalysts, solvents, or temperatures, to identify the most efficient pathway.

For instance, DFT calculations can be used to compare the energy barriers of a reaction using different metal catalysts. unimib.it A study on a metal-catalyzed cycloaddition found that a dinuclear pathway had an energy barrier about 4 kcal/mol lower than a mononuclear route, suggesting the more favorable mechanism. unimib.it By screening various possibilities computationally, researchers can narrow down the most promising experimental conditions. This approach accelerates the discovery and optimization of synthetic routes, making the process more efficient and cost-effective. For derivatives of this compound, computational simulations have been used to explain competing addition reactions, which is a key aspect of reaction optimization. researchgate.net

Biochemical and Enzymatic Transformations of 2 Oxo 2 Pyridin 3 Yl Acetic Acid and Its Analogues in Vitro and Theoretical Perspectives

In Vitro Enzyme Interaction Studies

In vitro assays are crucial for determining the direct effects of compounds on specific enzymes. For derivatives of 2-oxo-2-(pyridin-3-yl)acetic acid, these studies have primarily focused on enzymes involved in metabolic and proliferative diseases.

While direct studies on this compound are limited, research on structurally related pyridine (B92270) derivatives has shown potential for α-glucosidase inhibition. For instance, a series of novel pyridine and fused pyridine derivatives, including pyridine–pyrazole hybrids, were synthesized and evaluated for their biological activities. In silico molecular docking screenings of these compounds against glucosamine-6-phosphate synthase, a key enzyme in hexosamine biosynthesis, revealed moderate to good binding energies. nih.gov This suggests that the pyridine scaffold, a core component of this compound, can be a valuable pharmacophore for the design of α-glucosidase inhibitors.

Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. The inhibition of this enzyme is a key therapeutic strategy. Several classes of compounds structurally related to this compound have been identified as potent aldose reductase inhibitors.

For example, (pyrimidinyloxy)acetic acids and pyrimidineacetic acids have been synthesized and tested for their ability to inhibit bovine lens aldose reductase. nih.gov Several of these compounds were found to be potent inhibitors of the enzyme. nih.gov Similarly, a study on pyrrol-1-yl-acetic acid derivatives, which also feature a heterocyclic ring linked to an acetic acid moiety, demonstrated significant aldose reductase inhibitory activity. nih.gov

More recently, a series of quinolone-based hydrazones were synthesized and evaluated for their inhibition potential against aldose reductase. acs.org Many of these compounds exhibited notable inhibitory activity, with one of the most potent compounds, a 5-nitrofuran derivative, showing an IC₅₀ value of 4.12 ± 0.09 μg/mL. acs.org This was more potent than the reference compound quercetin. acs.org Kinetic studies revealed the mode of inhibition, providing a deeper understanding of the structure-activity relationship. acs.org These findings collectively suggest that the acetic acid moiety, when combined with a heterocyclic system like pyridine, is a promising feature for the development of novel aldose reductase inhibitors.

Theoretical Investigations of Biological Activities (e.g., Molecular Docking Simulations)

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. This approach has been widely applied to understand the biological activities of derivatives related to this compound.

In the context of anticancer activity, molecular docking has been used to identify potential protein targets and to elucidate the binding modes of active compounds. For instance, docking studies of 2-oxo-3-phenylquinoxaline derivatives, which share a similar 2-oxo-acid substructure, identified a potent binder that fits well into the active site of its target protein. nih.gov Similarly, a series of 1,2,3-triazolyl-pyridine hybrids were investigated using in silico docking against Aurora B kinase, a protein involved in tumorigenesis. acs.org The results provided insights into the structure-activity relationships, with some derivatives showing strong binding affinities. acs.org

Molecular docking has also been instrumental in the study of other biological activities. For new 2-oxo-pyridine derivatives, in silico molecular docking simulation suggested good binding affinity and potential as VEGFR-2 inhibitors. researchgate.net In the development of aldose reductase inhibitors, docking studies of quinolone-based hydrazones helped to rationalize their inhibitory potencies. acs.org These theoretical investigations not only support the experimental findings but also guide the design and optimization of more potent and selective inhibitors.

Role as a Potential Substrate or Inhibitor in Model Biochemical Pathways

Based on its structural features, this compound and its analogues can be postulated to act as inhibitors in various biochemical pathways. The presence of the α-keto acid moiety is significant, as this functional group is found in many important metabolic intermediates.

The demonstrated inhibition of enzymes like aldose reductase and the potential to inhibit α-glucosidase places these compounds within the metabolic pathways associated with glucose metabolism and diabetic complications. nih.govacs.org Furthermore, the anticancer activity of related derivatives suggests interference with pathways crucial for cell proliferation and survival, such as those regulated by kinases like Aurora B and VEGFR-2. acs.orgresearchgate.net

Analysis of Derivatives' Biological Relevance in Controlled In Vitro Systems

The biological relevance of derivatives of this compound is further established through their activity in controlled in vitro systems, such as cell-based assays. These assays provide a more complex biological environment than isolated enzyme assays and can reveal effects on cellular processes like proliferation and apoptosis.

A significant body of research has demonstrated the anti-cancer potential of compounds structurally related to this compound. A study on a series of 2-oxo-3-phenylquinoxaline derivatives investigated their effects on the HCT-116 colorectal cancer cell line. nih.gov

Two compounds, in particular, showed strong cytotoxicity against HCT-116 cells, with IC₅₀ values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL. nih.gov Treatment of the cancer cells with one of these compounds led to a significant reduction in cell number and induced morphological changes consistent with apoptosis, such as nuclear disintegration and chromatin fragmentation. nih.gov

Other related heterocyclic structures have also shown promise. A new series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were evaluated for their antiproliferative activity against HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines. nih.gov Several of these derivatives exhibited remarkably high activity against Caco-2 cells, with one compound showing an IC₅₀ value of 7.83 ± 0.50 μM, which was more potent than the standard drug Doxorubicin. nih.gov Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent cytotoxic agents that can induce apoptosis in various cancer cell lines. nih.gov

Table 1: Anti-cancer Activity of Selected 2-Oxo-Quinoxaline Derivatives against HCT-116 Cells

| Compound | IC₅₀ (μg/mL) | Reference |

| 2a | 28.85 ± 3.26 | nih.gov |

| 7j | 26.75 ± 3.50 | nih.gov |

Antimicrobial Activity

While research on the direct antimicrobial properties of this compound is not extensively documented, studies on its structural analogues have revealed significant antibacterial potential. A notable example is the investigation of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. These compounds have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria.

The results of these studies demonstrated that several of the synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibit potent antibacterial activity. Specifically, compounds designated as 21b, 21d, 21e, and 21f showed strong inhibitory effects against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to the clinically used antibiotic, linezolid.

The mechanism of action for these oxazolidinone derivatives is believed to be similar to that of linezolid, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Further investigations into the structure-activity relationships of these compounds have provided insights for the optimization of the 3-(pyridine-3-yl)-2-oxazolidinone scaffold to develop new and effective antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Selected 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives (Analogue of this compound)

| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | S. xylosus (ATCC35924) MIC (µg/mL) |

| 21b | Data not available | Data not available | Data not available | Data not available | Data not available |

| 21d | Data not available | Data not available | Data not available | Data not available | Data not available |

| 21e | Data not available | Data not available | Data not available | Data not available | Data not available |

| 21f | Data not available | Data not available | Data not available | Data not available | Data not available |

| Linezolid (Control) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific MIC values from the source were not available to populate this table.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds structurally related to this compound has been explored through the synthesis and evaluation of novel 2-pyridyl-2-thiobenzothiazole derivatives. nih.gov These analogues were investigated for their anti-inflammatory properties using various in vitro methods. nih.gov

One particular derivative, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, demonstrated noteworthy anti-inflammatory activity. nih.gov In comparative studies, this compound was found to be 1.34 times more potent than the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), which was used as a reference compound. nih.gov The study highlights the potential of the pyridyl-thiobenzothiazole scaffold as a basis for the development of new anti-inflammatory agents. nih.gov

The mechanism of action of many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. While the specific mechanisms of these 2-pyridyl-2-thiobenzothiazole derivatives were not fully elucidated in the provided context, their superior activity to indomethacin suggests a significant interaction with inflammatory pathways.

Table 2: Comparative Anti-inflammatory Activity of a 2-Pyridyl-2-thiobenzothiazole Derivative (Analogue of this compound)

| Compound | Relative Anti-inflammatory Activity |

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | 1.34 times more active than Indomethacin |

| Indomethacin (Reference) | 1.00 |

Inhibition of Human Immunodeficiency Virus Replication by Derivatives

Derivatives of pyridin-3-yl acetic acid have been identified as potent inhibitors of human immunodeficiency virus (HIV) replication. A patent discloses a series of compounds based on this scaffold that function as inhibitors of HIV integrase. HIV integrase is a crucial enzyme that facilitates the integration of the viral genome into the host cell's DNA, a critical step in the HIV life cycle.

The disclosed pyridin-3-yl acetic acid derivatives were designed to target and inhibit the enzymatic activity of HIV integrase. By doing so, these compounds effectively block the replication of the virus. The patent covers the compounds themselves, their pharmaceutically acceptable salts, and pharmaceutical compositions containing them.

The development of these derivatives represents a promising therapeutic strategy for the treatment of HIV infection and Acquired Immunodeficiency Syndrome (AIDS). The inhibition of HIV integrase is a clinically validated approach, and the identification of novel scaffolds like pyridin-3-yl acetic acid derivatives contributes to the arsenal (B13267) of antiretroviral agents.

Table 3: Activity of Pyridin-3-yl Acetic Acid Derivatives

| Compound Class | Target | Therapeutic Application |

| Pyridin-3-yl acetic acid derivatives | HIV Integrase | Inhibition of HIV Replication, Treatment of HIV/AIDS |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxo 2 Pyridin 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 2-Oxo-2-(pyridin-3-yl)acetic acid and its derivatives. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, with variations arising from shielding and deshielding effects of neighboring atoms and functional groups. libretexts.org

In the ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are characteristic of the 3-substituted pyridine ring. The carboxylic acid proton, if observable, would appear as a broad singlet at a significantly downfield shift (δ 10-13 ppm) due to its acidic nature and hydrogen bonding.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ketone and carboxylic acid groups are highly deshielded and appear at the low-field end of the spectrum (typically δ 160-200 ppm). The carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm).

For derivatives, such as esters or amides, the chemical shifts of the protons and carbons near the modification will be altered. For instance, in methyl 2-oxo-2-(pyridin-3-yl)acetate, a characteristic singlet for the methyl ester protons would appear around δ 3.5-4.0 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | 7.0 - 9.0 | 120 - 150 |

| α-Keto Carbonyl | - | 180 - 200 |

| Carboxylic Acid | 10.0 - 13.0 | 165 - 185 |

Note: These are approximate ranges and can be influenced by solvent and concentration.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C NMR signals and for elucidating complex structural features.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the pyridine ring, the α-keto group, and the carboxylic acid moiety. For example, correlations would be expected between the pyridine protons and the carbonyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique can help determine the preferred conformation of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly connected through bonds. For derivatives of this compound, NOESY can be used to establish the stereochemistry. researchgate.net

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com It also provides structural information through the analysis of fragmentation patterns. youtube.com

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is influenced by the structure of the molecule. Common fragmentation pathways for this compound may include the loss of small, stable molecules such as carbon dioxide (CO₂), carbon monoxide (CO), and the cleavage of the bond between the carbonyl groups. The pyridine ring itself can also undergo characteristic fragmentation. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the detection of a fragment corresponding to the pyridinoyl cation would be strong evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretching bands.

C=O stretch: Two distinct carbonyl stretching bands would be expected. The ketone carbonyl typically absorbs in the range of 1680-1720 cm⁻¹, while the carboxylic acid carbonyl appears around 1700-1760 cm⁻¹.

C=N and C=C stretch: Absorptions corresponding to the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the pyridine ring and carbonyl groups in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The position and intensity of these absorptions are characteristic of the chromophores present in the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. caltech.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, a precise model of the molecular structure can be obtained.

This technique provides accurate bond lengths, bond angles, and torsional angles. It can also reveal information about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as free radicals. libretexts.orguoc.gr While this compound itself is not a radical, ESR spectroscopy could be employed to investigate potential radical intermediates that may form during certain chemical reactions, such as oxidation or reduction processes. nih.govnist.gov

If a radical intermediate of this compound were to be generated, its ESR spectrum would provide information about the distribution of the unpaired electron within the molecule through the analysis of the g-factor and hyperfine coupling constants. acs.org This would help to identify the location of the radical center and understand the electronic structure of the transient species.

Future Research Directions and Emerging Trends for 2 Oxo 2 Pyridin 3 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes with Green Chemistry Principles

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods. mdpi.com For 2-oxo-2-(pyridin-3-yl)acetic acid, future research will likely focus on moving away from traditional syntheses that may involve harsh reagents and multiple steps. mdpi.com

Key emerging trends include:

Biocatalysis: The use of enzymes or whole-cell systems offers a green alternative for producing α-keto acids. nih.govgeorgiasouthern.edu Aldolases, for instance, can catalyze the condensation of pyruvate (B1213749) with various aldehydes under mild, aqueous conditions. thieme-connect.comresearchgate.net Future work could involve engineering or discovering enzymes that can selectively synthesize the pyridyl analogue. The advantages of biocatalysis, such as high selectivity and biodegradability, align perfectly with green chemistry principles. georgiasouthern.eduslideshare.net

Microwave-Assisted Synthesis: This technique has been recognized as a tool for green chemistry, often leading to shorter reaction times, higher yields, and purer products with less energy consumption. acs.org Applying microwave irradiation to the multicomponent reactions that can form the pyridine (B92270) core is a promising avenue for efficient synthesis. acs.org

From Biomass: A significant trend is the use of renewable feedstocks. mdpi.com Research into converting biomass-derived platform molecules, such as α-hydroxy acids, into α-keto acids through catalytic oxidation is a promising and scalable green strategy. mdpi.com

| Green Synthesis Approach | Potential Advantages | Research Focus for this compound |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. georgiasouthern.edu | Screening for or engineering enzymes (e.g., aldolases, oxidases) for direct synthesis. nih.govthieme-connect.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. acs.org | Optimization of one-pot, multicomponent reactions. acs.org |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. mdpi.com | Developing catalytic pathways from biomass-derived pyridyl precursors. |

Exploration of Uncharted Reactivity and Catalytic Pathways

While the core structure of this compound is known, its full reactive potential is yet to be charted. Future studies will likely explore its use as a versatile building block in novel catalytic reactions.

Decarboxylative Acylation: α-keto acids are increasingly recognized as green acylating agents, releasing only carbon dioxide as a byproduct. acs.org Future research could exploit this compound as a pyridoylating agent in C-C and C-N bond-forming reactions, offering an alternative to traditional acyl chlorides. acs.org

Relay Catalysis: Complex molecular architectures can be constructed efficiently through relay catalysis, which combines multiple catalytic processes in a single operation. acs.org A future direction would be to use the keto-acid moiety for an initial reaction, followed by a subsequent catalytic transformation involving the pyridine ring, all in one pot.

Metal-Catalyzed Transformations: Metal ions have been shown to catalyze the reduction of α-keto acids, mimicking the role of enzymes. researchgate.net Investigating the coordination chemistry of the pyridine nitrogen in conjunction with the α-keto acid function could lead to new metal-based catalysts for asymmetric transformations.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

In silico methods are becoming indispensable in modern chemical research. For this compound, computational chemistry will accelerate the discovery of new derivatives with tailored properties.

Molecular Docking: As seen with other pyridine-containing structures, molecular docking can predict the binding modes of derivatives with biological targets like enzymes or receptors. nih.gov This approach can guide the synthesis of new potential therapeutic agents by prioritizing compounds with the highest predicted activity.

Predictive Modeling: Computational tools can be used to predict the physicochemical properties, reactivity, and spectral characteristics of hypothetical derivatives. This allows researchers to focus synthetic efforts on molecules with the most promising profiles for applications in medicine or materials science.

Reaction Mechanism Elucidation: Computational studies, such as transition state analysis, can provide deep insights into reaction mechanisms. researchgate.netacs.org This understanding is crucial for optimizing reaction conditions and for the rational design of new catalysts for reactions involving this compound.

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms and the precise quantification of the compound and its metabolites are crucial for its application.

High-Resolution Mass Spectrometry (HRMS): Techniques like HPLC-Q-TOF/MS (High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are powerful tools for the accurate determination of keto acids in complex biological samples. Applying these methods will be essential for pharmacokinetic studies and for understanding the metabolic fate of any potential drug candidate derived from the core structure.

Advanced HPLC Methods: HPLC with fluorescence detection, often involving derivatization, provides highly sensitive analysis of α-keto acids. Developing specific derivatization strategies for this compound could enable its detection at very low concentrations in cellular or in vivo studies.

In Situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can monitor reactions in real-time, providing valuable data on reaction kinetics, intermediates, and the influence of catalysts. This will be key to unraveling the mechanisms of new catalytic pathways.

| Analytical Technique | Application for this compound Research | Key Advantage |

| HPLC-Q-TOF/MS | Quantification in biological matrices (serum, tissues). | High accuracy, selectivity, and resolution without derivatization. |

| HPLC with Fluorescence | Ultrasensitive detection in cellular assays. | Low limits of detection and quantification. |

| In Situ Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. | Mechanistic elucidation and process optimization. |

Potential for Derivatization in Advanced Material Science Applications (Theoretical)

While the primary focus has often been on biological activity, the structural features of this compound suggest theoretical potential in material science, an area that remains largely unexplored.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylic acid group are classic functional motifs for creating coordination polymers and MOFs. By forming complexes with various metal ions, derivatives of this compound could self-assemble into novel materials with potential applications in gas storage, catalysis, or sensing.

Functional Dyes and Probes: The conjugated system of the pyridine ring, when extended through derivatization, could form the basis for new functional dyes. The α-keto acid moiety could act as a reactive handle or a recognition site, making such molecules potentially useful as chemical probes.

Polymer Science: The carboxylic acid function allows the molecule to be incorporated as a monomer into polyesters or polyamides. The pendant pyridyl group would then impart specific properties, such as altered hydrophilicity, metal-binding capability, or pH-responsiveness, to the resulting polymer. Research into furo[2,3-b]pyridine (B1315467) derivatives has already suggested their value in materials science. acs.org

Scalable Synthesis Methodologies for Industrial Translation

For any compound to have a real-world impact, its synthesis must be scalable, efficient, and economically viable. Future research must address the transition from laboratory-scale synthesis to industrial production.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Adapting synthetic routes for this compound to flow chemistry would be a major step towards efficient industrial production.

Process Optimization: A focus on atom economy and the reduction of waste is crucial. This involves optimizing reaction conditions, minimizing the use of protecting groups, and developing efficient purification methods. Recent work on asymmetric cascade reactions has demonstrated successful gram-scale synthesis, providing a blueprint for future efforts. acs.org

Catalyst Recovery and Reuse: For catalytic processes, especially those involving expensive or precious metals, the ability to recover and reuse the catalyst is paramount for industrial feasibility. Research into heterogenized catalysts, such as those supported on polymers or nanocomposites, will be a key enabling technology. organic-chemistry.org

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Oxo-2-(pyridin-3-yl)acetic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors. Ensure the workspace is well-ventilated .

- First Aid : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

- Storage : Store in airtight containers away from oxidizers and heat sources .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Reaction Setup : Use pyridine-3-acetic acid as a precursor. Oxidize the α-carbon using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄) at 60–70°C .

- Purification : Isolate the product via vacuum filtration, followed by recrystallization in ethanol/water (1:3 ratio) to remove unreacted starting material .

- Validation : Confirm purity using HPLC (>98% purity threshold) and characterize via melting point analysis .

Intermediate Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups:

- C=O stretch (keto group) at ~1700–1750 cm⁻¹.

- Pyridine ring vibrations at ~1600 cm⁻¹ and 1470 cm⁻¹ .

- NMR :

- ¹H NMR : Pyridin-3-yl protons appear as a multiplet at δ 7.3–8.5 ppm. The acetic acid proton (α to keto group) resonates at δ 3.8–4.2 ppm .

- ¹³C NMR : Keto carbon (C=O) at ~195–200 ppm; pyridine carbons between 120–150 ppm .

- Mass Spectrometry : Confirm molecular ion peak at m/z 179.1 (C₇H₅NO₃⁺) .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer :

- Parameter Screening :

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes oxidation efficiency |

| Solvent | H₂O/H₂SO₄ (1:1) | Enhances solubility of intermediates |

| Catalyst | KMnO₄ (1.2 equiv) | Prevents over-oxidation |

- Kinetic Monitoring : Use TLC (silica gel, ethyl acetate mobile phase) to track reaction progress .

- Byproduct Mitigation : Add activated charcoal during recrystallization to adsorb impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Computational Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the molecule.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to identify reactive sites. Pyridin-3-yl and keto groups show high electrophilicity (LUMO localized at C=O) .

- Reactivity Predictions : Simulate nucleophilic attack (e.g., hydride reduction) at the keto group, yielding 2-(pyridin-3-yl)acetic acid. Validate with experimental FT-IR shifts (C=O peak disappearance) .

Q. How should researchers resolve discrepancies in hazard classifications across safety data sheets (SDS)?

- Methodological Answer :

- Data Reconciliation : Compare SDS from TCI Europe (Category 2 eye irritation ) and Key Organics (no hazard data ).

- Experimental Validation : Conduct acute toxicity assays (OECD 403) using zebrafish embryos to assess LC₅₀.

- Consensus Building : Cross-reference with PubChem data and prioritize classifications from GHS-aligned sources .

Contradiction Analysis

Q. Why do computational and experimental NMR spectra sometimes differ for this compound?

- Methodological Answer :

- Source of Discrepancy : Solvent effects (DFT simulations often assume gas phase) and tautomerism (keto-enol equilibrium).

- Mitigation Strategies :

- Include solvent models (e.g., PCM for water) in DFT calculations .

- Record experimental NMR in deuterated DMSO to stabilize the keto form .

- Case Study : Simulated δ 7.8 ppm (pyridin-3-yl H) vs. observed δ 8.1 ppm due to DMSO-induced deshielding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.